
4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and triazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,3-triazole with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hydrogenated triazine derivatives.
Substitution: N-substituted triazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
作用機序
The mechanism by which 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity or disrupt cellular processes. The triazine and triazole rings provide a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
- 4-Amino-1,2,3-triazole
- 2,4,6-Trichloro-1,3,5-triazine
- 4-Amino-6-chloro-1,3,5-triazine-2-thiol
Comparison: 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both triazine and triazole rings, which confer distinct chemical properties. Compared to 4-Amino-1,2,3-triazole, it has a more complex structure and potentially broader range of applications. The presence of the thiol group also differentiates it from other triazine derivatives, providing additional reactivity and functionality.
特性
分子式 |
C6H7N7S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC名 |
2-amino-6-(1-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7N7S/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14) |
InChIキー |
IGFIKXXHPBIEPS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)
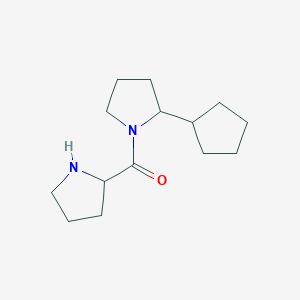

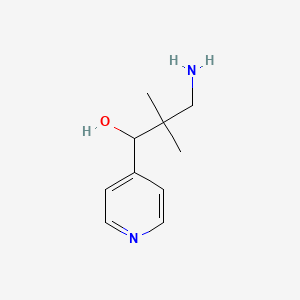
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)

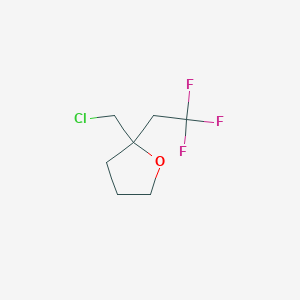
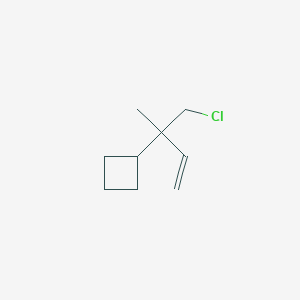



![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)
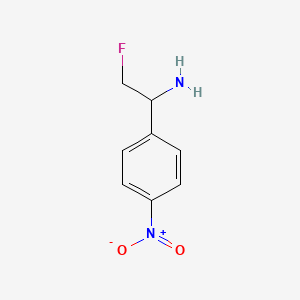
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
